Rasfonin

説明

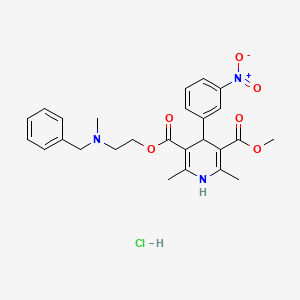

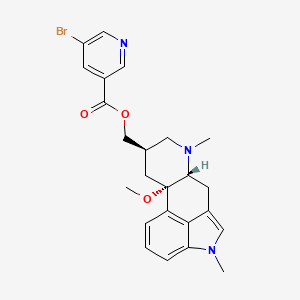

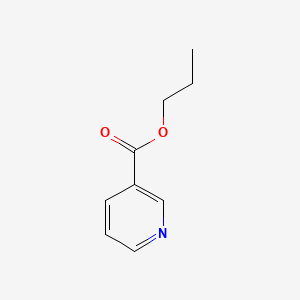

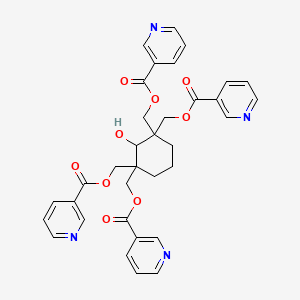

Rasfonin is a novel 2-pyrone derivative reported to induce apoptosis in ras-dependent cells . It has been found to have effects on ras-mutated pancreatic cancer cells, both in vitro and in vivo .

Synthesis Analysis

The synthesis of this compound involves a highly convergent approach based on a single protocol construction of both major fragments via catalytic enantioselective α-hydroxymethylation of simple aliphatic aldehydes .Molecular Structure Analysis

This compound has a molecular formula of C25H38O6 . It is a 2-pyrone derivative . More detailed structural information can be found in the referenced scientific literature .Chemical Reactions Analysis

This compound has been found to suppress proliferation more strongly in Panc-1 cells (IC50 =5.5 μM) than BxPC-3 cells (IC50 =10 μM) in vitro . It also reduces clone formation, migration, and invasion by Panc-1 cells .Physical And Chemical Properties Analysis

This compound has a molecular weight of 434.6 g/mol . It has an XLogP3-AA value of 4.9, which is a measure of its lipophilicity .科学的研究の応用

Antitumor Effects and Mechanisms

Rasfonin, a fungal secondary metabolite, has been identified to possess significant antitumor properties. Key research findings highlight its ability to induce autophagy, apoptosis, and even necroptosis in cancer cells, making it a compound of interest in cancer research. For instance:

Akt-Mediated Autophagy and Apoptosis

this compound induces autophagy and apoptosis in renal cancer cells, with Akt phosphorylation playing a crucial role. It has been observed that the inhibition of Akt, either by small molecule inhibitors or genetic modification, can partially reduce this compound-dependent autophagic flux and PARP-1 cleavage. This indicates a link between this compound's effects and the glycolytic pathway, emphasizing the compound's potential in targeting cancer cell metabolism (Lu et al., 2015).

Targeting Ras-Mutated Cells

this compound has demonstrated potent effects against ras-mutated pancreatic cancer cells. It significantly hampers cell proliferation, clone formation, migration, and invasion, specifically in ras-mutated cells compared to wild-type cells. The compound's action involves downregulating Ras activity and affecting the EGFR–Ras–Raf–MEK–ERK signaling pathway. Notably, this compound's in vivo efficacy was also established through its ability to delay the growth of xenograft tumors originating from Panc-1 cells, a ras-mutated pancreatic cancer cell line (Xiao et al., 2014).

Induction of Multiple Cell Death Pathways

Beyond autophagy and apoptosis, this compound has also been found to trigger necroptosis in renal cancer cells. The compound's multifaceted approach to inducing cell death, including the activation of necroptosis, highlights its potential as a comprehensive anticancer agent. Moreover, the interplay among these cell death processes suggests a complex mechanism of action, offering multiple avenues for therapeutic intervention (Sun et al., 2016).

ROS/JNK Pathway Activation

The generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway are other significant mechanisms through which this compound exerts its effects. The upregulation of ROS production by this compound leads to enhanced autophagy and apoptosis, with inhibitors like N-Acetylcysteine (NAC) able to decrease these effects. This finding underscores the role of oxidative stress and cellular signaling pathways in mediating this compound's antitumor activity (Wang et al., 2016).

Impact on Osteosarcoma Cells

This compound's effects extend to other types of cancer cells as well, including osteosarcoma cells. Research demonstrates that this compound can suppress the proliferation and migration of osteosarcoma 143B cells. It induces autophagy and activates caspase-dependent apoptosis, providing a basis for its potential application as a therapeutic agent for osteosarcoma (Zhang et al., 2019).

Synthesis and Stereochemistry Studies

This compound's complex structure and synthesis have also been subjects of extensive research:

Total Synthesis and Structural Elucidation

The total synthesis of this compound, including the establishment of its absolute stereochemistry, has been achieved. These studies not only advance the understanding of this compound's chemical structure but also facilitate further research and potential drug development efforts (Akiyama et al., 2005; Akiyama et al., 2003).

Enantioselective Synthesis Approaches

Enantioselective synthesis of this compound has been explored to enhance its potential for therapeutic applications. These approaches focus on constructing the compound's complex structure with precise control over its stereochemistry, further underlining the compound's significance and the interest it has garnered in the scientific community (Boeckman et al., 2006; Bhuniya & Nanda, 2013; Boeckman et al., 2018).

作用機序

Rasfonin has little effect on the farnesylation of Ras, but it strongly downregulates Ras activity and consequently phosphorylation of c-Raf/MEK/ERK . It reduces Son of sevenless (Sos1) expression but does not alter GEF and GAP activities . This compound is a robust inhibitor of pancreatic cancers with the K-ras mutation .

特性

IUPAC Name |

[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRGHFXATDKGOV-FXYCKZMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043830 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303156-68-5 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。